Validated Role as the Cb Ligand in SHAL Constructs for HLA-DR-Targeted Lymphoma Therapy
In the tridentate SHAL construct SH7133, the target compound serves as the Cb (chlorobenzyl) recognition ligand alongside Ct and Dv ligands. The complete construct achieved functional nanoparticle delivery to HLA-DR-overexpressing Raji, Ramos, Daudi lymphoma cell lines with selective binding confirmed by FACS and confocal microscopy, while showing no binding to non-expressing Jurkat cells [1]. The SHAL-functionalized Dox NPs eradicated >80% of lymphoma tumors in vivo when combined with radiotherapy [1]. No comparable published data exist for the methyl ester (CAS 478246-43-4) or the 3,4-dichlorophenyl analog (CAS 478246-62-7) in an equivalent SHAL targeting application. The specific utility of the target compound's 4-chlorobenzyl moiety as a recognition element for the HLA-DR binding pocket is explicitly claimed in US Patent 10,646,502 [2].
| Evidence Dimension | Validated incorporation into functional HLA-DR-targeted therapeutic construct (SH7133) |
|---|---|
| Target Compound Data | Successfully incorporated as Cb ligand in SH7133; SHAL-Dox NPs bound selectively to HLA-DR+ Raji, Ramos, Daudi cells; no binding to HLA-DR- Jurkat cells; >80% tumor eradication in vivo [1] |
| Comparator Or Baseline | Methyl ester analog (CAS 478246-43-4) and 3,4-dichlorophenyl analog (CAS 478246-62-7): No published evidence of incorporation into any SHAL construct or equivalent targeted delivery system |
| Quantified Difference | Target compound: documented functional SHAL component with in vivo efficacy; comparators: no SHAL or equivalent targeting data available |
| Conditions | In vitro FACS/confocal binding assays on Raji, Ramos, Daudi, Jurkat cells; in vivo Raji xenograft tumor model with concurrent chemo-immuno-radiotherapy |
Why This Matters
For research groups developing SHAL-based or other small-molecule targeting constructs, the target compound is the only analog within this series with published, peer-reviewed validation as a functional recognition ligand, reducing development risk versus untested alternatives.
- [1] Natarajan A, et al. High-Performance Concurrent Chemo-Immuno-Radiotherapy for the Treatment of Hematologic Cancer through Selective High-Affinity Ligand Antibody Mimic-Functionalized Doxorubicin-Encapsulated Nanoparticles. ACS Cent. Sci. 2018;5(1):122–144. doi:10.1021/acscentsci.8b00746. View Source
- [2] DeNardo SJ, DeNardo GL, Balhorn RL. Selective high-affinity polydentate ligands and methods of making such. US Patent 10,646,502 B2. Lines 105–107: 'said second ligand is 4-[4-(4-chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid (Cb).' Granted 2020-05-12. View Source
